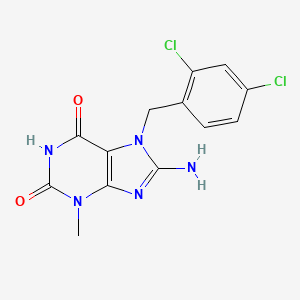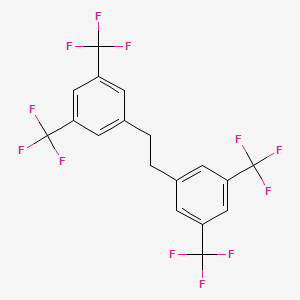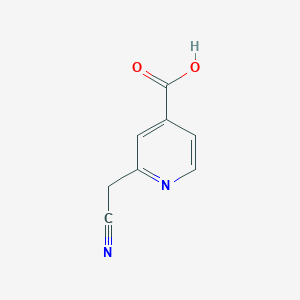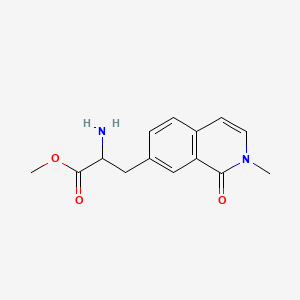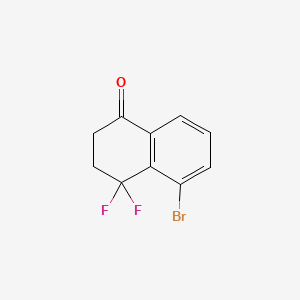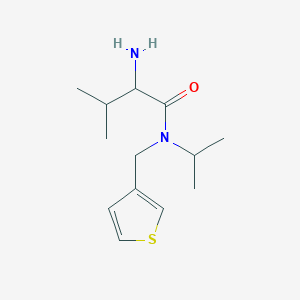![molecular formula C13H12BFO2 B14775043 (2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)
(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluorine and a methyl substituent. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
(2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).
Major Products
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted biphenyl derivatives.
科学研究应用
Chemistry
(2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors and sensors for carbohydrates. The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of diagnostic tools and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用机制
The mechanism of action of (2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form covalent bonds with target molecules. In cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that modulate the activity of enzymes and other biomolecules.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and methyl substituents, making it less sterically hindered and less electron-withdrawing.
2-Fluorophenylboronic Acid: Similar in structure but lacks the methyl group, affecting its reactivity and steric properties.
2-Fluoro-4-methylphenylboronic Acid: Similar but lacks the biphenyl structure, which influences its overall reactivity and applications.
Uniqueness
(2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects. This makes it particularly useful in selective cross-coupling reactions and in the development of materials with tailored properties.
属性
分子式 |
C13H12BFO2 |
|---|---|
分子量 |
230.04 g/mol |
IUPAC 名称 |
[3-fluoro-4-(2-methylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H12BFO2/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15/h2-8,16-17H,1H3 |
InChI 键 |
BYHIMUSRBJKDEV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


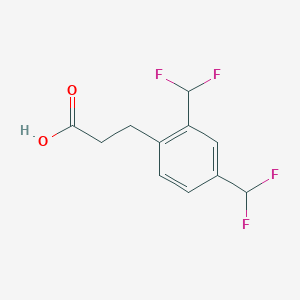
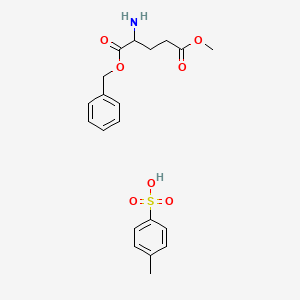
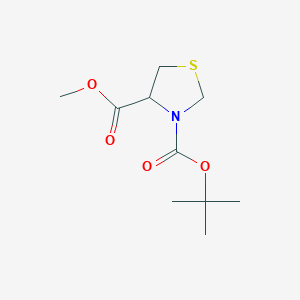
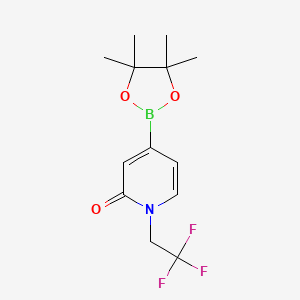
![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14774997.png)
